![molecular formula C23H32ClN3O3 B593310 (2S)-1-(3,4-二氢-6,7-二甲氧基-2(1H)-异喹啉基)-3,3-二甲基-2-[(4-吡啶甲基)氨基]-1-丁酮盐酸盐 CAS No. 1610882-30-8](/img/structure/B593310.png)

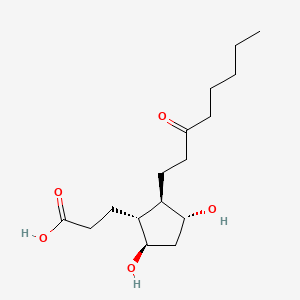

(2S)-1-(3,4-二氢-6,7-二甲氧基-2(1H)-异喹啉基)-3,3-二甲基-2-[(4-吡啶甲基)氨基]-1-丁酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.

科学研究应用

Orexin Antagonist

TCS OX2 29 is an orexin antagonist . It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX 2 .

Selectivity for OX2 Over OX1

This compound has an IC 50 of 40nM and selectivity of around 250x for OX 2 over OX 1 receptors . This means it has a high affinity for OX 2 receptors and can effectively block their activity.

Potential Treatment for Insomnia

Orexin antagonists are expected to be useful for the treatment of insomnia . Subtype-selective antagonists such as TCS-OX2-29 potentially offer more specificity of action compared to non-selective orexin antagonists like almorexant .

Inhibition of Orexin A Induced IP3 Accumulation

TCS OX2 29 inhibits orexin A induced IP3 accumulation . This suggests that it can modulate intracellular signaling pathways.

Inhibition of ERK1/2 Phosphorylation

This compound also inhibits ERK1/2 phosphorylation in CHO cells transfected with the OX 2 receptor . This indicates that it can influence cell signaling and potentially impact various cellular processes.

Elucidation of Physiological Functions Mediated by Ox2R

TCS OX2 29 is widely used for elucidating various physiological functions mediated by Ox2R both in cultures and in mice and rats in vivo . This makes it a valuable tool in research to understand the role of Ox2R in physiology.

Selectivity Over a Range of Receptors, Ion Channels, and Transporters

TCS OX2 29 displays >250-fold selectivity for OX 2 over OX 1 and a range of receptors, ion channels, and transporters . This high selectivity makes it a useful tool in research to study the specific effects of blocking OX 2 receptors.

Use in Compound Libraries

TCS OX2 29 is also offered as part of compound libraries, such as the Tocriscreen 2.0 Max . This suggests its use in high-throughput screening for drug discovery and development.

作用机制

Target of Action

TCS OX2 29, also known as (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride, is a potent and selective antagonist for the orexin receptor subtype OX2 . The primary target of TCS OX2 29 is the orexin-2 receptor (OX2R) .

Mode of Action

TCS OX2 29 interacts with its target, the OX2R, by binding to it and inhibiting its function . It has an IC50 value of 40 nM, indicating its high affinity for the OX2R . It displays around 250-fold selectivity for OX2R over the OX1 receptor .

Biochemical Pathways

Upon binding to the OX2R, TCS OX2 29 inhibits the accumulation of inositol trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cells transfected with the OX2R . These biochemical events are part of the signaling pathways downstream of the OX2R .

Pharmacokinetics

It is known that tcs ox2 29 can be administered via intraperitoneal injection .

Result of Action

The molecular and cellular effects of TCS OX2 29’s action include the suppression of conditioned place preference (CPP) acquisition and expression in both naïve and dependent mice . This suggests that TCS OX2 29 may have potential therapeutic applications in conditions related to reward and addiction .

属性

IUPAC Name |

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKNHFJTMINMBP-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | |

Q & A

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: TCS OX2 29 acts as a competitive antagonist at the OX2R. It binds to the receptor, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. [, , ]

Q2: What are the downstream effects of blocking the orexin-2 receptor with TCS OX2 29?

A2: Blocking OX2R with TCS OX2 29 disrupts orexinergic signaling. Since orexins are involved in various physiological processes like sleep/wake regulation, feeding behavior, pain modulation, and reward pathways, blocking their action can influence these processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can you give specific examples of how TCS OX2 29 has been shown to modulate physiological processes in research?

A3: Studies have shown that TCS OX2 29 can:

- Reduce lateral hypothalamus-induced antinociception in various pain models, including acute, tonic, and inflammatory pain. [, , , , , ]

- Attenuate morphine sensitization and tolerance. [, ]

- Reduce ethanol self-administration in rats. []

- Modulate stress-induced antinociception. [, ]

Q4: Does TCS OX2 29 affect both orexin receptor subtypes (OX1R and OX2R)?

A4: TCS OX2 29 exhibits selectivity for OX2R over OX1R. While it effectively blocks OX2R, it shows significantly lower affinity for OX1R. [, , , , , , ]

Q5: Are the effects of TCS OX2 29 solely mediated by OX2R antagonism, or are there other potential targets?

A5: While TCS OX2 29 is a selective OX2R antagonist, research suggests possible interactions with other systems like the endocannabinoid system, particularly at higher doses. Further research is needed to fully characterize these potential interactions. [, , ]

Q6: What is the molecular formula and weight of TCS OX2 29?

A6: The molecular formula of TCS OX2 29 is C24H31N3O5 • HCl. Its molecular weight is 478.0 g/mol. []

Q7: Is there information available regarding the material compatibility and stability of TCS OX2 29 under various conditions?

A7: The provided research papers primarily focus on the biological activity and pharmacological effects of TCS OX2 29. Information on its material compatibility and stability under various conditions is limited in these studies.

Q8: What is known about the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of TCS OX2 29?

A8: The provided research focuses primarily on the pharmacodynamic effects of TCS OX2 29. Details about its pharmacokinetic properties are limited within these studies.

Q9: What types of in vitro and in vivo models have been used to study TCS OX2 29?

A9: TCS OX2 29 has been studied in a variety of in vivo models, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)